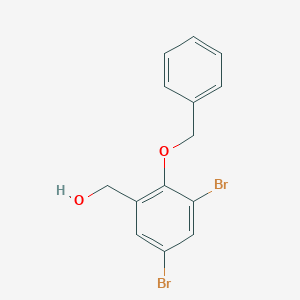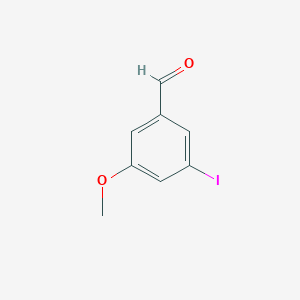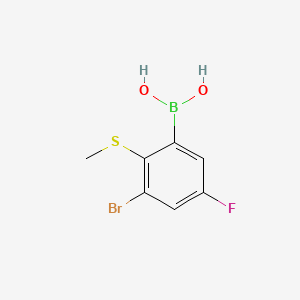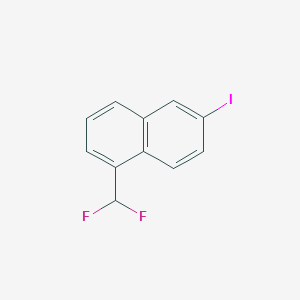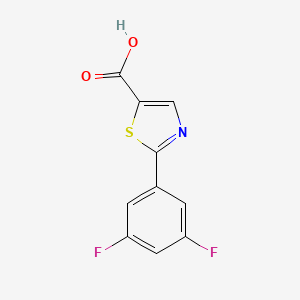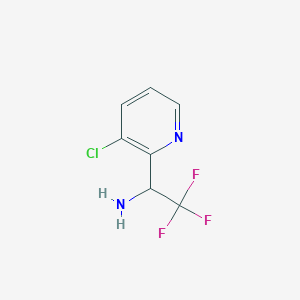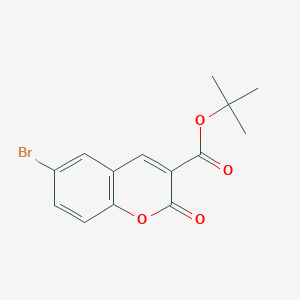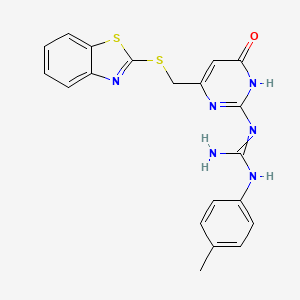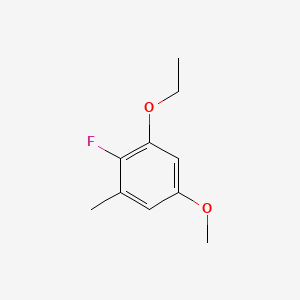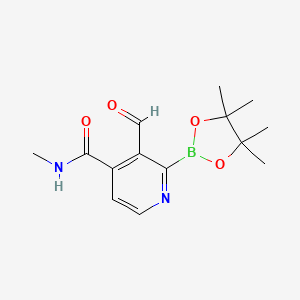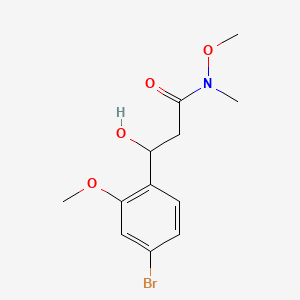
N-Ethyl-3-hydroxy-N-isopropyl-5-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-3-hydroxy-N-isopropyl-5-methylbenzamide is an organic compound belonging to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry and organic synthesis. This compound features a benzene ring substituted with an ethyl group, a hydroxy group, an isopropyl group, and a methyl group, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-hydroxy-N-isopropyl-5-methylbenzamide typically involves the following steps:
Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine group.
Alkylation: The amine group is alkylated with ethyl and isopropyl groups under basic conditions.
Hydroxylation: The benzene ring is hydroxylated using a suitable oxidizing agent.
Methylation: Finally, a methyl group is introduced to the benzene ring using a methylating agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-3-hydroxy-N-isopropyl-5-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid.
Major Products
Oxidation: Formation of N-Ethyl-3-oxo-N-isopropyl-5-methylbenzamide.
Reduction: Regeneration of this compound.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N-Ethyl-3-hydroxy-N-isopropyl-5-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Ethyl-3-hydroxy-N-isopropyl-5-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the alkyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-3-hydroxy-N-isopropylbenzamide: Lacks the ethyl group, resulting in different pharmacological properties.
N-Ethyl-3-hydroxy-N-isopropylbenzamide: Lacks the methyl group, affecting its chemical reactivity.
N-Ethyl-3-hydroxy-N-isopropyl-4-methylbenzamide: Methyl group positioned differently, altering its steric and electronic properties.
Uniqueness
N-Ethyl-3-hydroxy-N-isopropyl-5-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The combination of ethyl, hydroxy, isopropyl, and methyl groups makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
N-ethyl-3-hydroxy-5-methyl-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C13H19NO2/c1-5-14(9(2)3)13(16)11-6-10(4)7-12(15)8-11/h6-9,15H,5H2,1-4H3 |
Clé InChI |
XHMUTSRDZVYYMG-UHFFFAOYSA-N |
SMILES canonique |
CCN(C(C)C)C(=O)C1=CC(=CC(=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


